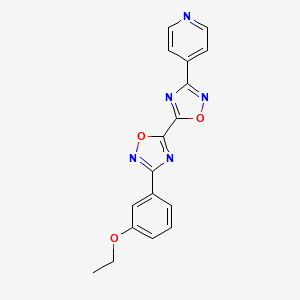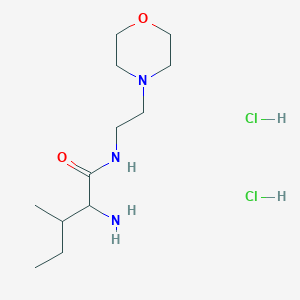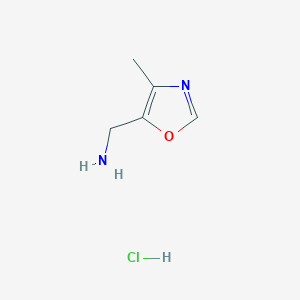![molecular formula C14H14N4O3 B2860203 2-(Methoxymethyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1219552-78-9](/img/structure/B2860203.png)
2-(Methoxymethyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Methoxymethyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves multicomponent reactions . For instance, a new series of [1,2,4]-triazole bearing amino acid derivatives were synthesized under green chemistry conditions using lemon juice as an acidic catalyst .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is characterized by a five-membered ring containing three nitrogen atoms . The structure operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .Scientific Research Applications
Synthesis and Structural Characterization
Convenient Synthesis of Derivatives : A study by H. M. Mohamed (2021) describes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds were obtained through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives. The research emphasizes the methodologies for synthesizing these complex molecules, which can be pivotal for further pharmacological studies (Mohamed, 2021).
Rearrangement and Structural Analysis : The work by E. A. Lashmanova et al. (2019) explores the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines. This study not only contributes to the understanding of chemical rearrangement processes but also aids in the structural elucidation of these compounds, which is crucial for their potential application in drug design and discovery (Lashmanova et al., 2019).
Biological Activity and Potential Applications
Biological and Antioxidant Activities : V. P. Gilava et al. (2020) have synthesized a series of triazolopyrimidine derivatives and evaluated their antimicrobial and antioxidant activities. These findings indicate the potential of these compounds in the development of new therapeutic agents with antimicrobial properties (Gilava et al., 2020).
Antimicrobial Evaluation : A. El-Agrody et al. (2000) synthesized derivatives of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine with promising antibacterial activities. These compounds offer a foundation for further research into their utility as antibacterial agents (El-Agrody et al., 2000).
Future Directions
The future directions for research on 1,2,4-triazolo[1,5-a]pyrimidines include finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
properties
IUPAC Name |
2-(methoxymethyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-21-8-12-16-14-15-10(13(19)20)7-11(18(14)17-12)9-5-3-2-4-6-9/h2-7,11H,8H2,1H3,(H,19,20)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXYFADMRCDOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2860120.png)

![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2860122.png)

![2,5-dimethyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2860125.png)

![1-(2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene](/img/structure/B2860128.png)





![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B2860140.png)
